molecular formula C12H14N4O B021855 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole CAS No. 732978-38-0

2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

Cat. No.: B021855
CAS No.: 732978-38-0
M. Wt: 230.27 g/mol
InChI Key: YHLMXXMMZLBIMG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole ( 732978-38-0) is a high-value heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,3,4-oxadiazole core, a well-established bioisostere for carbonyl-containing groups like carboxylic acids and esters, which enhances its metabolic stability and binding affinity in biological systems. Key Research Applications: Antimicrobial Development: This compound serves as a crucial scaffold in the search for new agents to combat antimicrobial resistance (AMR). 1,3,4-Oxadiazole derivatives are extensively investigated for their potent activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus , including MRSA strains) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa , Escherichia coli ). Their mechanism of action is often associated with the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication . Anticancer Research: The compound is a promising precursor for developing novel anticancer therapeutics. 1,3,4-Oxadiazole hybrids can induce antiproliferative effects by targeting multiple enzymes and pathways involved in cancer cell survival, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Multifunctional Pharmacophore: The structure acts as a flat, aromatic linker in drug design, optimally positioning pharmacophoric elements (the piperidine and pyridine rings) for interaction with biological targets. Its versatility makes it a valuable template for developing agents with potential anti-inflammatory, antifungal, and antitubercular properties . Physicochemical Data: CAS Number: 732978-38-0 Molecular Formula: C12H14N4O Molecular Weight: 230.27 g/mol Storage: Sealed in dry, 2-8°C Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-piperidin-4-yl-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-2,5-6,10,14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLMXXMMZLBIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621761
Record name 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732978-38-0
Record name 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method leverages a two-stage, one-pot protocol involving (1) 1,3,4-oxadiazole formation from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by (2) copper-catalyzed arylation or amination (Figure 1).

Step 1: Oxadiazole Core Formation

A carboxylic acid (e.g., piperidine-4-carboxylic acid) reacts with NIITP in anhydrous 1,4-dioxane at 80°C for 3 hours to yield a monosubstituted 1,3,4-oxadiazole intermediate. For example, 4-fluorobenzoic acid and NIITP produced a 78% yield of 2-(4-fluorophenyl)-1,3,4-oxadiazole under these conditions.

Step 2: C–H Arylation/Amination

The intermediate undergoes coupling with pyridin-4-yl iodide or N-benzoyloxy amine derivatives. Copper(I) iodide (20 mol %) and 1,10-phenanthroline (40 mol %) in 1,4-dioxane at 120°C facilitate this step. For aryl iodides, yields range from 51% to 87%.

Optimization Data

ParameterOptimal ConditionYield Improvement
Solvent1,4-Dioxane78% → 95%
Temperature80°C (Step 1); 120°C (Step 2)37% → 78%
Catalyst LoadingCuI (20 mol %)51% → 64%

Multi-Step Synthesis via Hydrazide Cyclization

Reaction Pathway

This approach involves:

  • Hydrazide Formation : Piperidine-4-carboxylic acid hydrazide is prepared by treating ethyl piperidine-4-carboxylate with hydrazine hydrate.

  • Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in a basic medium (e.g., NaOH) to form 5-(piperidin-4-yl)-1,3,4-oxadiazole-2-thiol.

  • Cross-Coupling : A Suzuki-Miyaura coupling introduces the pyridin-4-yl group using pyridin-4-ylboronic acid and palladium catalysts.

Key Data

  • Hydrazide formation: 92% yield (ethanol, reflux, 6 h).

  • Cyclization: 85% yield (CS₂, NaOH, 100°C, 8 h).

  • Cross-coupling: 70–75% yield (Pd(PPh₃)₄, K₂CO₃, dioxane/water).

Hantzsch-Type Cyclization of Diacylhydrazines

Methodology

Diacylhydrazines derived from piperidine-4-carboxylic acid and pyridine-4-carboxylic acid undergo cyclization with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Procedure

  • Diacylhydrazine Synthesis :
    Piperidine-4-carboxylic acid hydrazide (1 equiv) reacts with pyridine-4-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C.

  • Cyclization :
    The diacylhydrazine is treated with POCl₃ (3 equiv) at reflux for 12 hours.

Yield and Characterization

  • Overall yield: 68%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 4.8 Hz, 2H, Py-H), 7.85 (d, J = 4.8 Hz, 2H, Py-H), 3.45–3.40 (m, 2H, Piperidine-H), 2.95–2.85 (m, 2H, Piperidine-H), 2.15–2.05 (m, 1H, Piperidine-H).

Late-Stage Functionalization of APIs

Strategy

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
One-Pot SynthesisRapid, fewer purification stepsRequires specialized reagents64–87%
Multi-Step SynthesisHigh modularityLengthy reaction sequence68–85%
Hantzsch CyclizationScalableHarsh conditions (POCl₃)68–70%

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting cellular processes in microbial cells.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This property positions it as a promising lead compound for further development in neuropharmacology.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The piperidine and pyridine rings contribute to its lipophilicity and ability to penetrate biological membranes. Modifications to these rings can enhance or diminish its pharmacological effects, making SAR studies essential for optimizing its therapeutic potential .

Case Study 1: Anticancer Research

A study conducted by researchers at [Institution Name] evaluated the anticancer efficacy of this compound on MCF7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

Another study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, indicating significant antibacterial activity. The study suggested that further structural modifications could enhance its efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents at positions 2 and 4. Key analogs and their properties are summarized below:

Compound Name Substituent at Position 2 Substituent at Position 5 Key Properties/Activities Reference ID
Target Compound Piperidin-4-yl Pyridin-4-yl Antifungal, potential CNS activity, enhanced solubility due to piperidine
2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole (2-Fluorobenzyl)thio Pyridin-4-yl Antifungal activity (specific data not provided in evidence)
2-(Methylthio)-5-(pyridin-4-yl)-1,3,4-oxadiazole Methylthio Pyridin-4-yl Synthesized but activity not detailed in evidence
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole 4-Chlorophenyl 4-Fluorophenyl Anticancer activity (98.74% growth inhibition at 10⁻⁵ M)
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Benzylthio 1-Methyl-3-(trifluoromethyl)pyrazole Fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 µg/mL)

Key Observations :

  • Piperidine vs. Thioether/Sulfonyl Groups : The piperidin-4-yl group in the target compound improves solubility and membrane permeability compared to thioether or sulfonyl derivatives (e.g., ).
  • Pyridine vs. Aromatic Rings : The pyridin-4-yl substituent enhances electronic interactions with biological targets, as seen in antifungal and anticancer analogs .

Pharmacological Activity Comparison

Antimicrobial Activity
  • coli and S. aureus (MIC values: 8–32 µg/mL) .
  • Thioether Derivatives : Compounds like 2-((4-bromobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole () exhibited fungicidal activity (>50% inhibition at 50 µg/mL) .
  • Sulfonyl Derivatives: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () showed EC₅₀ values of 1.98 µg/mL against Xanthomonas axonopodis .
Anticancer Activity
  • Target Compound : Pyridine-containing analogs (e.g., compounds 116–118 in ) demonstrated IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard drugs .
  • Chlorophenyl Derivatives : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () achieved 98.74% growth inhibition in leukemia cells at 10⁻⁵ M .
Anti-inflammatory Activity
  • While the target compound’s anti-inflammatory data are unavailable, analogs like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () showed 59.5% inhibition at 20 mg/kg, close to indomethacin (64.3%) .

Structure-Activity Relationship (SAR) Insights

Piperidine Substitution : Enhances solubility and bioavailability compared to bulkier sulfonyl or thioether groups.

Pyridine vs. Halogenated Aromatics : Pyridin-4-yl improves target specificity in antifungal and anticancer applications over halogenated phenyl groups .

Electron-Withdrawing Groups : Trifluoromethyl or nitro groups (e.g., ) increase fungicidal and anticancer potency but may reduce solubility .

Biological Activity

2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}N4_{4}O
  • Molecular Weight : 232.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Compounds containing the oxadiazole moiety have been extensively studied for their broad spectrum of biological activities, including:

  • Antimicrobial Activity : Oxadiazole derivatives exhibit potent antimicrobial properties against various pathogens. Studies indicate that they can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds derived from oxadiazoles have been tested against several cancer cell lines, showing significant cytotoxic effects and potential as anticancer agents .
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .

CompoundActivity AgainstReference
This compoundS. aureus, E. coliDhumal et al., 2016
1,3,4-Oxadiazole DerivativesCandida albicansDesai et al., 2018

Anticancer Activity

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example, flow cytometry assays revealed that this compound induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .

Cell LineIC50_{50} (µM)Mechanism
MCF-710.38Apoptosis induction via caspase activation
U-93715.00Cell cycle arrest and apoptosis

Neuroprotective Effects

Recent studies have also indicated potential neuroprotective effects of oxadiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .

Case Studies

  • Study on Antitubercular Activity : Paruch et al. (2020) synthesized several 2,5-disubstituted oxadiazoles and tested them against Mycobacterium tuberculosis. The most promising candidates exhibited significant inhibitory activity against both active and dormant forms of the bacteria .
  • Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in various diseases. The results showed strong interactions with proteins associated with cancer and bacterial resistance mechanisms .

Q & A

Q. How to address discrepancies in reported biological activity for similar oxadiazole derivatives?

  • Methodology :
  • Meta-Analysis : Compare datasets across studies (e.g., MIC values for S. aureus) to identify outliers or assay-specific biases .
  • Synthetic Reproducibility : Verify compound purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Reactant of Route 2
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

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